molecular formula C11H8N2 B11913232 3H-Benzo[e]indazole CAS No. 232-89-3

3H-Benzo[e]indazole

Cat. No.: B11913232
CAS No.: 232-89-3
M. Wt: 168.19 g/mol
InChI Key: CKOKBDZFYHFYPZ-UHFFFAOYSA-N
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Description

3H-Benzo[e]indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused with a pyrazole ring. The this compound is one of the less common tautomers of indazole, with unique structural and chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzo[e]indazole can be achieved through several methods, including:

    Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.

    Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.

    Metal-Free Reactions: Some synthetic routes do not require metal catalysts.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3H-Benzo[e]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert nitro or azide groups to amines, facilitating further functionalization.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted indazoles, which can have different functional groups such as alkyl, aryl, nitro, and amino groups.

Mechanism of Action

The mechanism of action of 3H-Benzo[e]indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some indazole derivatives inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific tautomeric form, which can influence its reactivity and interaction with biological targets. Its less common occurrence compared to 1H- and 2H-indazoles makes it a subject of interest for exploring new chemical and biological properties.

Properties

CAS No.

232-89-3

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3H-benzo[e]indazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H,(H,12,13)

InChI Key

CKOKBDZFYHFYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=NN3

Origin of Product

United States

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